N-(4-Hydroxyphenyl)nonan-1-amide

Description

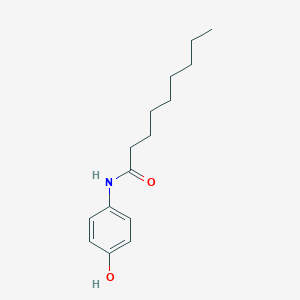

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-15(18)16-13-9-11-14(17)12-10-13/h9-12,17H,2-8H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLURHRLTDWRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143620 | |

| Record name | N-(4-Hydroxyphenyl)nonan-1-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-95-1 | |

| Record name | N-(4-Hydroxyphenyl)nonanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydroxyphenyl)nonan-1-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Pelargonyl-p-aminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Hydroxyphenyl)nonan-1-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxyphenyl)nonan-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Hydroxyphenyl Nonan 1 Amide

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(4-hydroxyphenyl)nonan-1-amide, the most logical disconnection is at the amide C-N bond. amazonaws.comresearchgate.net This bond is typically formed through the reaction of a carboxylic acid or its derivative and an amine. researchgate.netluxembourg-bio.com

This disconnection strategy reveals two primary precursors:

An amine component: 4-Aminophenol (B1666318)

A carboxylic acid component: Nonanoic acid or its activated derivatives (e.g., nonanoyl chloride, nonanoic anhydride).

Figure 1: Retrosynthetic disconnection of this compound.

Figure 1: Retrosynthetic disconnection of this compound.This approach is advantageous as it utilizes readily available and relatively inexpensive starting materials. The phenolic hydroxyl group in 4-aminophenol and the carboxylic acid group in nonanoic acid are the key functionalities that will participate in the amide bond formation.

Amide Bond Formation Strategies

The cornerstone of synthesizing this compound is the creation of the amide linkage between the two key precursors identified through retrosynthesis.

The direct condensation of 4-aminophenol with nonanoic acid requires high temperatures (typically >180 °C) and results in the elimination of a water molecule. This method is often inefficient and can lead to side reactions, particularly the undesired polymerization or degradation of the starting materials. A more common and efficient approach involves the activation of the carboxylic acid group of nonanoic acid. This can be achieved by converting it into a more reactive derivative, such as an acyl chloride (nonanoyl chloride) or an acid anhydride.

The reaction of 4-aminophenol with nonanoyl chloride is a classic example of a Schotten-Baumann reaction. This reaction is typically carried out in the presence of a base (like pyridine or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct. chemicalbook.com

To facilitate amide bond formation under milder conditions and with higher yields, a wide array of coupling reagents have been developed. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts. peptide.comluxembourg-bio.comsigmaaldrich.com

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.compeptide.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Forms an active ester with the carboxylic acid, which then reacts with the amine. |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Similar to phosphonium salts, they form active esters that readily react with amines. HATU is known for its high efficiency and low rates of racemization. peptide.comsigmaaldrich.com |

The choice of coupling reagent can significantly impact the reaction's efficiency, yield, and the purity of the final product. Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents to suppress side reactions and minimize racemization, although racemization is not a concern for the synthesis of this compound. nih.gov

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger scale requires careful consideration of several factors:

Heat Transfer: Exothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Efficient stirring and external cooling may be necessary to control the temperature.

Reagent Addition: The rate of addition of reagents, especially the coupling agent, may need to be controlled to manage the reaction exotherm.

Work-up and Purification: Procedures that are convenient on a small scale, such as extractive work-ups with large volumes of solvent and column chromatography, can become cumbersome and costly on a larger scale. Alternative purification methods like recrystallization should be explored.

Safety: The hazards associated with the reagents and solvents are magnified on a larger scale. A thorough risk assessment is essential.

Development of Sustainable and Green Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for amide synthesis. mdpi.comwordpress.com For the synthesis of this compound, several green strategies can be considered:

Use of Greener Solvents: Replacing hazardous solvents like DCM and DMF with more benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

Catalytic Methods: Developing catalytic methods that avoid the use of stoichiometric coupling reagents, which generate significant amounts of waste. For example, direct amidation reactions catalyzed by boric acid or certain metal catalysts are being explored. researchgate.net

Solvent-Free Reactions: Performing the reaction under solvent-free conditions, for instance, by neat mechanochemical grinding of the reactants, can significantly reduce waste. mdpi.comresearchgate.net

Biocatalysis: Employing enzymes, such as lipases or engineered amide synthetases, to catalyze the amide bond formation under mild, aqueous conditions. rsc.orgnih.gov This approach offers high selectivity and minimizes the use of hazardous reagents. rsc.orgnih.gov

Table 3: Comparison of Synthetic Approaches for this compound

| Method | Reagents | Solvents | Waste Products | Green Chemistry Principles Addressed |

|---|---|---|---|---|

| Traditional Coupling | DCC, HBTU, etc. | DCM, DMF | Dicyclohexylurea, etc. | - |

| Greener Solvents | Coupling reagents | 2-MeTHF, CPME | Coupling agent byproducts | Safer Solvents & Auxiliaries |

| Catalytic Amidation | Boric acid catalyst | Toluene (with water removal) | Water | Catalysis, Atom Economy |

| Biocatalysis | Enzyme | Water, Buffer | Minimal | Use of Renewable Feedstocks, Catalysis, Safer Solvents |

Structural Characterization and Elucidation

Advanced Spectroscopic Methods for Molecular Structure Confirmation

Modern spectroscopy offers powerful, non-destructive tools for elucidating molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in organic chemistry for providing detailed information about the atomic arrangement within a molecule.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-(4-Hydroxyphenyl)nonan-1-amide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The spectrum for this compound is expected to show characteristic signals for the aromatic protons, the aliphatic chain protons, and the protons of the amide and hydroxyl groups.

The aromatic region would display two distinct signals corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. The protons ortho to the amide group (H-2', H-6') would appear as one doublet, while the protons ortho to the hydroxyl group (H-3', H-5') would appear as another, typically more upfield doublet. The amide proton (NH) and the phenolic hydroxyl proton (OH) would each appear as singlets, although their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The nonanoyl chain protons would exhibit predictable patterns: a triplet for the terminal methyl group (H-9), a triplet for the methylene group adjacent to the carbonyl (H-2), and a series of overlapping multiplets for the remaining methylene groups (H-3 to H-8).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-9 | ~0.88 | Triplet (t) |

| H-4 to H-8 | ~1.2-1.4 | Multiplet (m) |

| H-3 | ~1.65 | Quintet (p) |

| H-2 | ~2.25 | Triplet (t) |

| H-3', H-5' | ~6.78 | Doublet (d) |

| H-2', H-6' | ~7.35 | Doublet (d) |

| NH | ~9.5 (variable) | Singlet (s) |

| OH | ~9.2 (variable) | Singlet (s) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for a direct count of non-equivalent carbons.

For this compound, a distinct signal for the carbonyl carbon (C-1) would be observed in the downfield region (~172 ppm). The aromatic carbons would appear in the range of ~115-155 ppm, with the carbon attached to the hydroxyl group (C-4') and the carbon attached to the nitrogen (C-1') having characteristic shifts. The carbons of the aliphatic nonanoyl chain would be found in the upfield region (~14-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~172.0 |

| C-4' (C-OH) | ~154.0 |

| C-1' (C-NH) | ~131.5 |

| C-2', C-6' | ~121.5 |

| C-3', C-5' | ~115.5 |

| C-2 | ~38.0 |

| C-3 | ~25.8 |

| C-4 to C-7 | ~29.0-29.5 |

| C-8 | ~31.8 |

| C-9 | ~14.1 |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of protons within the same spin system. For instance, it would show correlations between adjacent methylene groups in the nonanoyl chain (e.g., between H-2 and H-3, H-3 and H-4, etc.). It would also confirm the coupling between the aromatic protons H-2'/H-6' and H-3'/H-5'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the ¹³C signal at ~38.0 ppm would show a cross-peak with the ¹H signal at ~2.25 ppm, confirming their assignment as C-2 and H-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is critical for establishing the connectivity between different fragments of the molecule. Key correlations would include the cross-peak between the amide proton (NH) and the carbonyl carbon (C-1), as well as the aromatic carbon C-1'. Similarly, correlations between the H-2 protons and the carbonyl carbon (C-1) would confirm the attachment of the acyl chain.

Direct detection of ¹⁵N NMR signals is often challenging due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N isotope. However, ¹H-¹⁵N correlation experiments (like HMBC) can provide information on the nitrogen's chemical environment. The chemical shift of the amide nitrogen is sensitive to electronic effects and hydrogen bonding. For a secondary amide like this compound, the ¹⁵N chemical shift is expected to be in the range of 110-130 ppm relative to liquid ammonia. This value helps to confirm the presence and electronic state of the amide functional group.

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₅H₂₃NO₂, corresponding to a molecular weight of approximately 249.35 g/mol nih.gov.

Under electron ionization (EI-MS), the molecular ion peak (M⁺˙) would be expected at m/z 249. The most characteristic fragmentation pathway for aromatic amides is the α-cleavage of the amide C-N bond. This cleavage would result in two primary fragments:

The nonanoyl acylium ion: [CH₃(CH₂)₇C=O]⁺. This would be a prominent peak at m/z 141.

The 4-aminophenoxyl radical cation: This fragment may also be observed.

A subsequent fragmentation of the acylium ion (m/z 141) via loss of carbon monoxide (CO) could produce an octyl cation at m/z 113. Another significant fragmentation pathway involves the McLafferty rearrangement, where a γ-hydrogen from the alkyl chain is transferred to the carbonyl oxygen, leading to the cleavage of the Cα-Cβ bond. This would result in a characteristic peak at m/z 123, corresponding to the [H₂N(C₆H₄)OH]⁺˙ and a neutral alkene. The base peak in the spectrum would likely be the fragment corresponding to the 4-hydroxyaniline moiety resulting from cleavage, appearing at m/z 109.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 249 | [C₁₅H₂₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 141 | [CH₃(CH₂)₇CO]⁺ | α-cleavage of C-N bond |

| 123 | [CH₂(OH)C₆H₄NH]⁺˙ | McLafferty Rearrangement |

| 109 | [HOC₆H₄NH₂]⁺˙ | Cleavage of amide bond |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with a high degree of accuracy. For this compound, with the molecular formula C15H23NO2, the exact mass provides unambiguous confirmation of its chemical formula. nih.govchemicalbook.comchemicalbook.com

The theoretically calculated monoisotopic mass of the neutral molecule is 249.172878976 Da. nih.govuni.lu HRMS analysis would typically measure the mass of a protonated molecule, [M+H]+, or other adducts. These high-precision measurements are fundamental in distinguishing the compound from other isomers or molecules with the same nominal mass.

| Descriptor | Value |

| Molecular Formula | C15H23NO2 |

| Molar Mass | 249.35 g/mol nih.govchemicalbook.com |

| Monoisotopic Mass | 249.172878976 Da nih.govuni.lu |

| Predicted [M+H]+ m/z | 250.18016 uni.lu |

| Predicted [M+Na]+ m/z | 272.16210 uni.lu |

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry, particularly when coupled with techniques like Electron Impact (EI) or Electrospray Ionization (ESI), not only provides the molecular weight but also induces fragmentation of the molecule. Analyzing this fragmentation pattern offers valuable insights into the molecule's structural connectivity.

For this compound, the fragmentation is characteristic of aromatic amides. nih.govyoutube.com Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group or the N-C bond of the aromatic ring.

Amide Bond Cleavage: A prominent fragmentation occurs at the N-CO bond, leading to the formation of a resonance-stabilized acylium ion and a neutral amine fragment, or vice versa. nih.gov For aromatic amides, the formation of a stable benzoyl-type cation is common. nih.govyoutube.com

McLafferty Rearrangement: Given the long nonanoyl chain, a McLafferty rearrangement is possible, where a gamma-hydrogen is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a characteristic radical cation. libretexts.org

Alkyl Chain Fragmentation: The aliphatic nonanoyl chain can undergo fragmentation, resulting in a series of peaks separated by 14 mass units (corresponding to CH2 groups). libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. udel.edu The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. nih.gov

| Functional Group | Vibrational Mode | **Characteristic Absorption (cm⁻¹) ** | Notes |

| Phenol O-H | Stretch | 3550 - 3200 (broad, strong) | The broadness is due to intermolecular hydrogen bonding. ucla.eduorgchemboulder.com |

| Amide N-H | Stretch | 3400 - 3250 (medium) | As a secondary amide, a single N-H stretch is expected. spectroscopyonline.com |

| Aliphatic C-H | Stretch | 2950 - 2850 (strong) | Corresponds to the C-H bonds in the nonanoyl chain. udel.edu |

| Amide C=O | Stretch (Amide I band) | 1690 - 1630 (strong) | This is one of the most characteristic and intense absorptions in the IR spectrum of an amide. ucla.edu |

| Amide N-H | Bend (Amide II band) | 1570 - 1515 (strong) | This peak, resulting from a coupling of N-H bending and C-N stretching, is characteristic of secondary amides. spectroscopyonline.com |

| Aromatic C=C | Stretch | 1600 & 1500 (medium) | Confirms the presence of the phenyl ring. udel.edu |

| C-O | Stretch | 1300 - 1080 | Corresponds to the phenolic C-O bond. udel.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the 4-hydroxyphenylamide chromophore. The spectrum is expected to show distinct absorption maxima (λmax). For a closely related compound, paracetamol (N-(4-hydroxyphenyl)acetamide), the λmax is recorded at 243 nm. mu-varna.bg Another similar, newly synthesized molecule showed absorption peaks at 202 nm and 252 nm. mu-varna.bg These absorptions are attributed to π → π* transitions within the benzene ring, which are influenced by the electron-donating hydroxyl (-OH) and amide (-NHCOR) substituents.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl Ring & Amide | π → π* | ~240 - 260 |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Stereochemistry

X-ray diffraction studies on similar N-aryl amides reveal key conformational features. The amide group (N-C=O) is typically planar or near-planar due to the delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net There is a notable dihedral angle between the plane of the phenyl ring and the plane of the amide moiety. For instance, in N-(4-hydroxyphenyl)acrylamide, this angle is 11.6°. researchgate.net In N-(4-hydroxyphenyl)acetamide, the twist about the C-N bond connecting the NH group to the phenyl ring is 22.64°. researchgate.net The long, flexible nonanoyl chain in this compound would likely adopt an extended, low-energy conformation to facilitate efficient crystal packing.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. libretexts.org The phenolic -OH group and the amide N-H group are both potent hydrogen bond donors. The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor, as is the phenolic oxygen.

Advanced Analytical Techniques for N 4 Hydroxyphenyl Nonan 1 Amide

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone for the analysis of N-(4-Hydroxyphenyl)nonan-1-amide, enabling its separation from impurities and its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of this compound. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. sielc.com The compound can be effectively analyzed using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com This method is scalable and can be adapted for preparative chromatography to isolate impurities. sielc.comsielc.com For applications requiring high throughput, Ultra-High-Performance Liquid Chromatography (UPLC) methods using columns with smaller particle sizes (e.g., 3 µm) are available. sielc.com

Table 1: Example HPLC Conditions for this compound Analysis

| Parameter | Condition | Source |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

| Application | Purity assessment, quantitative analysis, preparative separation | sielc.comsielc.com |

For comprehensive impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This powerful technique couples the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. While phosphoric acid is effective for HPLC with UV detection, it is not compatible with MS. sielc.com Therefore, for LC-MS applications, the mobile phase is modified by replacing phosphoric acid with a volatile acid, such as formic acid. sielc.comsielc.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the precise determination of the molecular weight of the parent compound and any co-eluting impurities. nih.gov This approach is invaluable for identifying trace-level process impurities and degradation products that may not be detectable by other methods, thus providing a detailed impurity profile. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound. thieme.de During the synthesis, which typically involves the acylation of 4-aminophenol (B1666318) with nonanoyl chloride, small aliquots of the reaction mixture can be spotted onto a TLC plate. nih.gov

By using an appropriate solvent system (mobile phase), the starting materials, intermediate products, and the final amide product can be separated based on their differential affinities for the stationary phase (e.g., silica (B1680970) gel). researchgate.net The spots can be visualized under UV light or by using a staining agent. For instance, a p-anisaldehyde stain can be used, which typically produces colored spots with phenols and other functional groups upon heating. epfl.ch The disappearance of starting material spots and the appearance of the product spot confirm the progression and completion of the reaction. researchgate.net

Elemental Analysis (CHNS)

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This technique is used to confirm the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₁₅H₂₃NO₂, the theoretical elemental composition can be calculated from its atomic weights. nih.gov The experimental values obtained from a CHNS analyzer are then compared against these theoretical values to verify the compound's elemental composition and purity. rsc.org

**Table 2: Elemental Composition of this compound (C₁₅H₂₃NO₂) **

| Element | Theoretical Mass % |

| Carbon (C) | 72.25% |

| Hydrogen (H) | 9.30% |

| Nitrogen (N) | 5.62% |

| Oxygen (O) | 12.83% |

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound are primarily dictated by the N-(4-hydroxyphenyl) group. This moiety is electrochemically active and susceptible to oxidation. nih.gov The phenolic hydroxyl group attached to the aniline (B41778) ring can undergo oxidation to form reactive intermediates, such as a quinone-imine species. This transformation is a key mechanistic step in the hepatotoxicity of structurally related compounds like acetaminophen, where oxidation is mediated by cytochrome P450 enzymes. nih.gov The redox behavior can be studied using electrochemical techniques like cyclic voltammetry to determine the oxidation potential and understand the stability of the molecule under various conditions.

Computational Chemistry and Cheminformatics Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein (receptor). These methods are fundamental in drug discovery for identifying potential drug targets and elucidating the mechanism of action.

Prediction of Potential Molecular Targets and Binding Affinities

While specific molecular docking studies for N-(4-Hydroxyphenyl)nonan-1-amide are not extensively documented in publicly available literature, the principles of these simulations allow for the prediction of its potential biological targets. The process would involve screening the compound against a library of known protein structures, particularly those implicated in diseases where molecules with similar structural features have shown activity. The binding affinity, often expressed as a docking score or binding energy, is calculated to quantify the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

For a molecule like this compound, which possesses a hydroxyl group and an amide linkage, potential targets could include enzymes such as cyclooxygenases (COX), lipoxygenases, or various receptors where hydrogen bonding and hydrophobic interactions are crucial for binding. The long nonanoyl chain suggests that it might favorably occupy hydrophobic pockets within a receptor's binding site.

Table 1: Hypothetical Predicted Molecular Targets and Binding Affinities for this compound

| Potential Molecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Leu368 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -9.1 | His323, His449, Tyr473 |

Elucidation of Ligand-Receptor Interaction Mechanisms

Molecular docking not only predicts if a molecule will bind to a target but also how it binds. These simulations can elucidate the specific interactions that stabilize the ligand-receptor complex. For this compound, the hydroxyphenyl group could act as a hydrogen bond donor and acceptor. The amide linkage can also participate in hydrogen bonding. The nonanoyl tail would likely engage in van der Waals and hydrophobic interactions within a nonpolar cavity of the binding site. Understanding these interactions is critical for optimizing the lead compound to enhance its potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds.

While no specific QSAR models featuring this compound are prominently reported, one could be developed by synthesizing and testing a library of its analogs. Molecular descriptors such as lipophilicity, electronic properties, and steric parameters would be calculated for each analog and correlated with their measured biological activity. A resulting QSAR model could then be used to predict the activity of other, yet unsynthesized, derivatives, thereby guiding the design of more potent compounds.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (in silico)

The prediction of a drug candidate's ADME properties is a critical step in the drug development process, as it helps to assess its potential bioavailability and safety profile.

Calculation of Lipophilicity (LogP) and Topological Polar Surface Area (TPSA)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and the Topological Polar Surface Area (TPSA) are two key descriptors used to predict a molecule's absorption and distribution characteristics.

According to the PubChem database, this compound has a calculated XLogP3 value of 4.5 and a TPSA of 49.3 Ų. nih.gov The XLogP3 value suggests that the compound is quite lipophilic, which would favor its absorption through lipid membranes. The TPSA value is a measure of the surface area of a molecule that is composed of polar atoms (usually oxygen and nitrogen) and is a good predictor of a drug's ability to permeate cell membranes. A TPSA of 49.3 Ų is well within the range generally considered favorable for good oral bioavailability.

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 4.5 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | PubChem nih.gov |

These in silico predictions suggest that this compound has physicochemical properties that are conducive to good absorption and membrane permeability, making it a potentially interesting candidate for further pharmacological investigation.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the electronic structure and reactivity of molecules. While specific DFT studies on this compound are not extensively available in the public domain, the principles and insights from such analyses can be inferred from research on structurally related compounds, such as capsaicin (B1668287) and its analogues. These studies provide a framework for understanding how the arrangement of atoms and electrons in this compound influences its chemical behavior.

DFT calculations can determine a variety of electronic properties that are crucial for predicting reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity.

For this compound, the presence of the phenolic hydroxyl group and the amide linkage would be focal points of a DFT analysis. The lone pairs of electrons on the oxygen and nitrogen atoms are expected to be significant contributors to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the carbonyl group of the amide is an electron-withdrawing group, influencing the distribution of electron density across the molecule and affecting the LUMO.

A hypothetical DFT study on this compound would likely involve optimizing the molecule's geometry to find its most stable conformation. Following this, calculations would be performed to obtain key electronic descriptors. The results would offer a detailed picture of the molecule's electronic landscape, highlighting regions that are electron-rich or electron-poor and thus prone to specific types of chemical reactions. This information is invaluable for understanding its potential interactions with biological targets and for designing new derivatives with tailored properties.

| Calculated Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron. | The phenolic hydroxyl group and amide nitrogen are likely to have high HOMO contributions, indicating these are sites for electrophilic attack and potential antioxidant activity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. | The aromatic ring and the carbonyl group are expected to contribute significantly to the LUMO, making them potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. | The magnitude of the gap would provide insight into the overall kinetic stability of the molecule. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Would influence solubility and the ability to engage in dipole-dipole interactions with other molecules. |

Biological Activity Investigations Potential

In Vitro Screening for Diverse Biological Effects

In vitro studies are crucial for the initial assessment of the biological activities of chemical compounds. For N-(4-Hydroxyphenyl)nonan-1-amide and its analogs, these investigations span several key areas of therapeutic interest.

The anti-inflammatory potential of compounds containing the 4-hydroxyphenyl moiety has been a focus of research. For instance, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica Maxim., demonstrated significant anti-inflammatory effects. nih.gov In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and zebrafish larvae, HHMP was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 in a dose-dependent manner. nih.gov It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism of action was linked to the inhibition of NF-κB and MAPK activation. nih.gov

Similarly, a diamine-PEGylated derivative of oleanolic acid (OADP) was shown to have potent anti-inflammatory effects in LPS-stimulated RAW 264.7 cells. mdpi.com It significantly inhibited NO production and reversed the cell-cycle arrest in the G0/G1 phase induced by LPS. mdpi.com The anti-inflammatory action of OADP was attributed to the blockage of p-IκBα production and the inhibition of cytokines such as TNF-α, IL-1β, iNOS, and COX-2. mdpi.com

Derivatives of 3,4-dimethoxy cinnamic acid, which contains a phenyl group, have also been investigated for their anti-inflammatory properties. bibliomed.org These compounds are known to scavenge free radicals, which contributes to their anti-inflammatory action. bibliomed.org

| Compound/Derivative | Model System | Key Findings |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | LPS-stimulated RAW 264.7 cells and zebrafish larvae | Inhibited NO and prostaglandin E2 production; suppressed iNOS and COX-2 expression. nih.gov |

| Diamine-PEGylated oleanolic acid derivative (OADP) | LPS-stimulated RAW 264.7 cells | Inhibited NO production; blocked p-IκBα production and inflammatory cytokines. mdpi.com |

| 3,4-Dimethoxy cinnamamide (B152044) derivatives | In vitro assays | Exhibit anti-inflammatory and antioxidant activities. bibliomed.org |

The antioxidant properties of phenolic compounds are well-documented. N-acetylcysteine amide (NACA or AD4), an amidated form of N-acetylcysteine (NAC), has shown enhanced antioxidant properties compared to its parent compound. nih.gov It can replenish intracellular glutathione (B108866) (GSH) and has demonstrated the ability to protect against oxidative stress. nih.gov Studies have shown that NACA and thioredoxin mimetic peptides can inhibit platelet aggregation induced by oxidative stress and increase total plasma antioxidant activity. nih.gov

The antioxidant activity of N-hydroxycinnamoyl amides of fluorinated amino acids has also been evaluated. The results indicated that fluorination could slightly increase the radical scavenging activity of some of these amides. elsevierpure.com

| Compound/Derivative | Assay | Key Findings |

| N-acetylcysteine amide (NACA/AD4) | Plasma antioxidant activity assay | Increased total plasma antioxidant activity and protected against oxidative stress. nih.gov |

| N-hydroxycinnamoyl amides of fluorinated amino acids | DPPH radical scavenging assay | Fluorination showed a slight increase in radical scavenging activity in some amides. elsevierpure.com |

The antimicrobial and antifungal potential of this compound and its derivatives has been explored. In one study, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species. nih.gov However, the intermediate compound N-(4-hydroxyphenyl)-β-alanine showed only weak antimicrobial activity against S. aureus and E. faecalis and no antifungal activity against drug-resistant Candida species. nih.gov

Derivatives of N-(4-Hydroxyphenyl)heptan-1-amide have shown activity against Mycobacterium abscessus, with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 μM. N-phenylbenzamide derivatives have also been identified as having potential antibacterial and antifungal properties. mdpi.com In a study evaluating N-(4-halobenzyl)amides, some compounds exhibited antimicrobial activity against various strains, with MICs ranging from 85.3 to 341.3 µg/mL. nih.gov

The antifungal activity of various amide derivatives has been a subject of interest. For instance, brevinin-1OS, a peptide, showed significant activity against Gram-positive bacteria and the yeast Candida albicans. mdpi.com Novel amide derivatives of 1,3-dioxolane (B20135) have also been synthesized and tested for their antimicrobial activities. researchgate.net Furthermore, new 4-aminoantipyrine (B1666024) derivatives have demonstrated a wide range of antibacterial and antifungal action with MIC values of 200, 600, and 1000 µg/ml against the tested bacteria. researchgate.net

| Compound/Derivative | Target Organisms | Key Findings |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | ESKAPE bacteria, Candida species | Structure-dependent antimicrobial activity. nih.gov |

| N-(4-Hydroxyphenyl)heptan-1-amide derivatives | Mycobacterium abscessus | MIC values of 6.25 to 12.5 μM. |

| N-(4-halobenzyl)amides | Various microbial strains | MICs ranging from 85.3 to 341.3 µg/mL. nih.gov |

| Brevinin-1OS | Gram-positive bacteria, C. albicans | Significant antimicrobial activity. mdpi.com |

| 4-aminoantipyrine derivatives | Various bacteria and fungi | MIC values of 200, 600, and 1000 µg/ml. researchgate.net |

The potential of N-heteroaryl enamino amides and dihydropyrimidinethiones to inhibit the growth of cancer cells has been investigated. nih.gov Studies showed that dihydropyrimidinethiones were more effective at inhibiting the growth of AGS and MCF-7 human cancer cells compared to acyclic enamino amides. nih.gov For example, among the enamino amides, a compound bearing an N-(2-thiazolyl) substituent showed some activity, with IC50 values of 453.14 μM for AGS and 761.90 μM for MCF-7 cell lines. nih.gov

The inhibition of angiogenesis is a key strategy in cancer therapy. A carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, was evaluated for its anti-angiogenic and anti-proliferative activity. nih.gov The study found that this compound had an anti-angiogenic activity with an IC50 of 56.9 µg/mL in a rat aorta angiogenesis assay. nih.gov It also inhibited the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 76.3 µg/mL. nih.gov

| Compound/Derivative | Model System | Key Findings |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat aorta angiogenesis assay, HUVEC cell line | Significant dose-dependent inhibition of blood vessel growth (IC50 56.9 µg/mL) and HUVEC proliferation (IC50 76.3 µg/mL). nih.gov |

The ability of this compound and related compounds to inhibit specific enzymes is an area of active research.

Myeloperoxidase (MPO): MPO-dependent oxidative stress is implicated in various inflammatory conditions. nih.gov Inhibitors of MPO, such as N-acetyl lysyltyrosylcysteine amide (KYC), have been shown to reduce oxidative stress-mediated inflammation and neuronal damage in preclinical models. nih.gov

α-Glucosidase: This enzyme is a target for the management of type 2 diabetes. α-Glucosidases break down carbohydrates, and their inhibition can help control blood glucose levels. cmu.ac.th Some 1,2-benzothiazine derivatives have been identified as potent α-glucosidase inhibitors, with IC50 values significantly lower than the standard drug acarbose (B1664774). cmu.ac.th Another compound, 2-hydroxy-1,4-naphthoquinone (B1674593) (2HNQ), also showed potent inhibition of α-glucosidase with an IC50 of 0.260 mg/mL, which was lower than that of acarbose (1.530 mg/mL). nih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral medications used to treat type 2 diabetes. nih.gov They work by preventing the breakdown of incretin (B1656795) hormones, which play a role in glucose homeostasis. researchgate.netnih.gov The field of DPP-4 inhibition has seen extensive research, leading to the development of various small-molecule inhibitors. researchgate.netnih.gov Peptides from various natural and synthetic sources have also been identified as promising DPP-4 inhibitors. eco-vector.com

Enzyme Inhibition Assays (e.g., Myeloperoxidase, α-Glucosidase, Dipeptidyl Peptidase-4)

Determination of Half Maximal Inhibitory Concentration (IC50) Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. Extensive searches of scientific databases and literature have not yielded any studies that report the determination of IC50 values for this compound against any cell line or molecular target. Consequently, no data is available to present in the following table.

Table 1: IC50 Values of this compound

| Cell Line | IC50 (µM) | Reference |

|---|

Cellular Proliferation and Viability Assays (e.g., MTT, LDH Release)

Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and lactate (B86563) dehydrogenase (LDH) release assays are standard methods to assess the impact of a compound on cell proliferation and viability. These assays would provide crucial insights into the potential cytotoxic effects of this compound. However, a thorough review of published research indicates that this compound has not been evaluated in such assays. Therefore, no data on its effects on cellular proliferation or viability can be reported.

Table 2: Cellular Proliferation and Viability Assays for this compound

| Assay Type | Cell Line | Concentration | Result | Reference |

|---|---|---|---|---|

| MTT | Data Not Available | Data Not Available | Data Not Available | N/A |

Cellular Migration and Invasion Studies in Relevant Cell Models

The ability of a compound to inhibit cellular migration and invasion is a key indicator of its potential as an anti-metastatic agent. These processes are typically studied using assays such as the wound healing (scratch) assay or the Transwell invasion assay. There is currently no scientific literature available that details investigations into the effects of this compound on the migratory or invasive capacity of any cell model.

Table 3: Cellular Migration and Invasion Studies of this compound

| Assay Type | Cell Line | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Migration Assay | Data Not Available | Data Not Available | Data Not Available | N/A |

Cell Cycle Perturbation Analysis

Analysis of the cell cycle through techniques like flow cytometry can reveal whether a compound induces cell cycle arrest at specific phases (e.g., G1, S, G2/M), which is a common mechanism of action for anti-cancer agents. The scientific literature lacks any studies on the effects of this compound on cell cycle distribution in any cell line.

Table 4: Cell Cycle Perturbation Analysis of this compound

| Cell Line | Treatment | Cell Cycle Phase | Effect | Reference |

|---|

Mechanistic Elucidation of Biological Activities Potential

Identification and Characterization of Molecular Targets and Binding Partners

The interaction of a compound with specific molecular targets is the foundation of its pharmacological effect. For N-(4-Hydroxyphenyl)nonan-1-amide, potential targets include enzymes and receptors known to interact with its structural analogs.

While direct studies on this compound are scarce, the broader class of amides can interact with various receptors. A notable analogue is Nonivamide, an amide of nonanoic acid and vanillylamine, which is a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. wikipedia.orgdrugbank.com The TRPV1 receptor is an ion channel that plays a critical role in detecting and regulating body temperature, as well as producing sensations of pain. wikipedia.org Given the structural similarities, it is plausible that this compound could also exhibit affinity for TRPV1 receptors, though this remains to be experimentally verified.

There is currently no available evidence to suggest that this compound or closely related p-aminophenol amides interact with retinoid receptors.

A significant body of research exists for p-aminophenol derivatives, which are known for their analgesic and antipyretic properties. pharmacy180.com These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in pain and inflammation. citedrive.com Studies on various N-(4-hydroxyphenyl)benzamide derivatives have demonstrated their potential to inhibit both COX-1 and COX-2 enzymes. citedrive.com Molecular docking studies of these related compounds have shown significant binding affinities for the active sites of these enzymes. citedrive.com

Table 1: Potential Enzyme Inhibition Profile of Structurally Related p-Aminophenol Derivatives

| Compound Class | Target Enzyme | Potential Effect | Example Binding Affinity (for related compounds) |

|---|---|---|---|

| p-Aminophenol Derivatives | COX-1 | Inhibition | -8.2 kcal/mol |

Note: The binding affinities are for N-(4-hydroxyphenyl)benzamide derivatives as reported in molecular docking studies and serve as an illustration of the potential for this class of compounds. citedrive.com The actual binding affinity of this compound has not been reported.

Modulation of Intracellular Signaling Pathways

The interaction of this compound with its potential molecular targets would likely trigger downstream effects on various intracellular signaling pathways that regulate cellular processes such as inflammation, proliferation, and survival.

The MAPK pathways, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK, are crucial in transducing extracellular signals into cellular responses. The inhibition of prostaglandin (B15479496) synthesis through COX inhibition can indirectly modulate MAPK signaling. Furthermore, activation of receptors like TRPV1 by agonists is known to induce cellular responses through the activation of MAPK pathways.

The NF-κB signaling pathway is a primary regulator of inflammatory responses, immunity, and cell survival. The inhibition of COX-2, a key enzyme in the inflammatory process, is often linked to the downregulation of NF-κB activity. Therefore, if this compound acts as a COX inhibitor, it could potentially modulate the NF-κB pathway, leading to anti-inflammatory effects.

The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. While some COX inhibitors and TRPV1 agonists have been shown to influence Akt signaling, there is no direct evidence to suggest the modulation of this pathway by this compound.

Similarly, there is a lack of available scientific literature detailing any interaction between p-aminophenol derivatives of this type and the Wnt/β-catenin signaling pathway.

Regulation of Cellular Homeostasis and Stress Responses

Extensive literature searches have been conducted to elucidate the role of this compound in the regulation of cellular homeostasis and responses to stress. However, as of the current date, there is a notable absence of specific research investigating the direct effects of this particular compound on key cellular processes. The subsequent subsections reflect this lack of available data.

Generation and Modulation of Reactive Oxygen Species (ROS)

There is currently no available scientific literature that specifically investigates the capacity of this compound to generate or modulate the production of Reactive Oxygen Species (ROS) within cellular systems. Therefore, its role as a potential pro-oxidant or antioxidant remains uncharacterized.

Induction of Programmed Cell Death Pathways

The ability of this compound to induce programmed cell death pathways has not been documented in peer-reviewed studies. The specific mechanisms by which it might influence apoptosis or autophagy are unknown.

There are no research findings available that demonstrate whether this compound can induce apoptosis, either through caspase-dependent or caspase-independent pathways. Consequently, its potential interaction with key apoptotic proteins such as caspases has not been explored.

Scientific investigation into the effects of this compound on autophagy is absent from the current body of scientific literature. It is not known if this compound can initiate or regulate the autophagic process in cells.

The impact of this compound on mitochondrial function, including the induction of mitochondrial dysfunction and the release of cytochrome c, has not been the subject of published research. As such, a link between this compound and the intrinsic pathway of apoptosis cannot be established.

There is no available data from scientific studies concerning the effect of this compound on the integrity of lysosomal membranes or the relocation of lysosomal proteases such as Cathepsin D.

Gene and Protein Expression Analysis

Detailed analyses of how this compound may influence gene and protein expression are currently absent from the scientific record.

There are no published studies that have employed quantitative Polymerase Chain Reaction (qPCR) to investigate changes in messenger RNA (mRNA) expression in response to this compound.

Specific Western blot analyses to determine the effect of this compound on protein expression levels have not been reported. However, studies on a related compound, N-(4-hydroxyphenyl)retinamide (4-HPR), have utilized this technique. Research on 4-HPR in breast cancer cell lines demonstrated an upregulation of inducible nitric oxide synthase (NOSII) and endothelial nitric oxide synthase (NOSIII) protein expression. nih.gov This increase in protein levels was correlated with enhanced nitric oxide production and apoptosis. nih.gov

There is no publicly available data from microarray or RNA sequencing studies to provide a broad transcriptomic profile of cellular responses to this compound.

No research has been published that uses immunofluorescence or flow cytometry to analyze cellular markers following exposure to this compound.

Investigation of Metabolic Pathways and Metabolite Formation

The metabolic fate of this compound in biological systems remains an uninvestigated area.

Impact of Identified Metabolites on Biological Activities

As there are no studies that identify the metabolites of this compound, the potential biological activities of any resulting metabolites are currently unknown.

Structure Activity Relationship Sar Studies

Rational Design and Synthesis of N-(4-Hydroxyphenyl)nonan-1-amide Analogues

The rational design of analogues of this compound involves systematic modifications to its core structure. The synthesis of these derivatives typically involves the acylation of p-aminophenol. In this reaction, the amino group of p-aminophenol acts as a nucleophile, attacking an acylating agent. The phenolic hydroxyl group is less nucleophilic and thus less likely to be acylated under standard conditions.

The lipophilic alkyl chain plays a significant role in the biological activity of N-acyl-p-aminophenols. Research into related p-alkylaminophenols has shown a direct correlation between the length of the alkyl chain and certain biological activities, such as antioxidant potential.

Studies on a series of p-alkylaminophenols demonstrated that elongating the alkyl chain enhances antioxidant activity. For instance, the inhibitory effect on lipid peroxidation was found to be dependent on the alkyl chain length, with longer chains conferring greater potency. This suggests that the nine-carbon (nonanoyl) chain of this compound is a key determinant of its lipophilicity and, consequently, its ability to interact with cellular membranes and molecular targets.

Table 1: Effect of Alkyl Chain Length on Antioxidant Activity of p-Alkylaminophenols

| Compound | Alkyl Chain | Relative Antioxidant Potency |

|---|---|---|

| p-Methylaminophenol | Methyl (C1) | 1x |

| p-Butylaminophenol | Butyl (C4) | >1x |

| p-Hexylaminophenol | Hexyl (C6) | >>1x |

This table illustrates the dose- and alkyl chain length-dependent reduction of lipid peroxidation by p-alkylaminophenols, indicating that longer alkyl chains significantly increase antioxidative activity nih.gov.

Further modifications could include introducing unsaturation (double or triple bonds) or branching into the nonanoyl chain. These changes would alter the chain's flexibility and spatial conformation, potentially influencing how the molecule fits into a receptor's binding pocket.

The hydroxyphenyl moiety is another critical component for modification. The phenolic hydroxyl group is often essential for activity, acting as a hydrogen bond donor. General SAR principles for p-aminophenol derivatives indicate that modifications here can significantly alter biological effects pharmacy180.com.

Etherification: Replacing the hydroxyl hydrogen with an alkyl group (e.g., methyl or ethyl) to form an ether can reduce activity or introduce unwanted side effects. This is because the hydrogen-bonding capability of the phenolic group is lost pharmacy180.com.

Ring Substitution: Introducing other substituents (e.g., halogens, nitro groups, or alkyl groups) onto the aromatic ring can modulate the electronic properties and steric profile of the molecule. A recent study detailed the synthesis of various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with different substitutions on the phenyl ring, which resulted in a range of antimicrobial activities against multidrug-resistant pathogens nih.gov. This highlights the structure-dependent nature of the biological activity conferred by substitutions on the phenyl ring nih.gov.

The amide bond is a crucial linker, providing structural rigidity and hydrogen bonding capabilities (both as a donor and acceptor). However, amide bonds can be susceptible to enzymatic hydrolysis in vivo. Therefore, medicinal chemists often replace the amide linkage with bioisosteres—different functional groups with similar steric and electronic properties—to improve metabolic stability and other pharmacokinetic properties.

While specific studies on isosteric replacements for this compound are not documented, common amide bioisosteres that could be applied include:

1,2,3-Triazoles: These are stable aromatic rings that mimic the geometry and electronic properties of the amide bond.

Oxadiazoles: These five-membered heterocyclic rings can act as metabolically stable amide surrogates.

Fluoroalkenes: A trans-fluoroalkene can mimic the planar geometry and dipole moment of an amide bond.

The successful application of these bioisosteres is highly context-dependent and would require synthesis and biological evaluation to confirm that the desired activity is retained or enhanced.

Correlation Between Structural Features and Specific Biological Activities

The structural modifications described directly correlate with changes in biological activity. For the broader class of N-acyl-p-aminophenols, these correlations are well-recognized.

Alkyl Chain and Lipophilicity: As demonstrated, increasing the length of the alkyl chain from methyl to octyl in p-alkylaminophenols dramatically increases antioxidant activity nih.gov. This is likely due to increased lipophilicity, which enhances the molecule's ability to partition into lipid membranes where peroxidation occurs. The nonanoyl chain of this compound suggests a high degree of lipophilicity, which would be crucial for any membrane-associated activity.

Hydroxyphenyl Group and Receptor Interaction: The 4-hydroxy group is a key feature for many capsaicin-like molecules that interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel nih.govnih.govresearchgate.net. This phenolic hydroxyl can form critical hydrogen bonds with amino acid residues (like Y511 and S512) in the receptor's binding pocket nih.govresearchgate.net. Altering or removing this group would likely abolish or significantly reduce such activity.

Amide Linkage and Conformation: The amide bond provides a planar, rigid linker that correctly orients the hydrophobic alkyl tail and the polar hydroxyphenyl head. This orientation is critical for fitting into the specific binding sites of target proteins.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known crystal structure for the biological target of this compound, ligand-based drug design approaches are invaluable. A pharmacophore model can be developed based on the structures of known active compounds.

For capsaicin-like molecules, which share structural similarities with this compound, a well-defined pharmacophore model exists nih.govnih.govmdpi.com. This model consists of three key regions:

Aromatic Head Group (A-region): A hydrogen-bond donor feature, typically a phenolic hydroxyl group, which corresponds to the 4-hydroxyphenyl moiety.

Linker Region (B-region): A hydrogen-bond acceptor, such as the carbonyl oxygen of the amide group.

Hydrophobic Tail (C-region): A hydrophobic alkyl chain, corresponding to the nonanoyl group.

Table 2: Pharmacophore Features of this compound

| Pharmacophore Feature | Corresponding Structural Moiety | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor | 4-Hydroxyl group on the phenyl ring | Interaction with polar residues in the binding pocket |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide linkage | Interaction with hydrogen bond donor residues |

| Aromatic Ring | Phenyl ring | π-π stacking or hydrophobic interactions |

This pharmacophore model serves as a 3D query to screen compound libraries for new molecules with potentially similar biological activity. It also provides a rational framework for designing new analogues of this compound by ensuring that any modifications retain these key chemical features essential for molecular recognition and biological function nih.govnih.gov.

In Vitro Pharmacological and Cell Biology Investigations

Selection and Characterization of Relevant Cell Lines and Primary Cell Cultures

The choice of cellular models is a critical first step in elucidating the biological effects of N-(4-Hydroxyphenyl)nonan-1-amide. Researchers select specific cell lines and primary cell cultures based on the biological question being investigated. For instance, to explore its effects on skin, human epidermal keratinocytes and dermal fibroblasts are often employed. These cells provide a relevant system for studying pathways involved in skin biology.

Human HaCaT keratinocytes, an immortalized cell line, are frequently used due to their ease of culture and well-characterized properties. Primary human epidermal keratinocytes (NHEK) and dermal fibroblasts (NHDF) are also utilized to provide a model that more closely mimics the in vivo environment. The characterization of these cells before and during experimentation is crucial to ensure the validity of the results. This includes verifying cell morphology, viability, and the expression of relevant biomarkers.

Comprehensive Dose-Response and Time-Course Studies

To understand the potency and dynamics of this compound, comprehensive dose-response and time-course studies are essential. These studies involve exposing cell cultures to a range of compound concentrations over different time periods to observe the resulting biological effects.

Dose-response studies are performed to determine the concentration at which this compound produces a specific effect. For example, researchers might measure the compound's ability to inhibit or activate a particular enzyme or receptor. The results are often plotted to determine the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Time-course studies, on the other hand, reveal how the effects of this compound change over time. Cells are treated with a fixed concentration of the compound, and measurements are taken at various time points. This can reveal, for instance, whether the compound has a rapid and transient effect or a slower, more sustained action.

Assessment of Compound Specificity and Selectivity in Biological Systems

A key aspect of in vitro pharmacological investigation is to assess the specificity and selectivity of a compound. Specificity refers to the ability of a compound to interact with a single molecular target, while selectivity describes its preference for one target over others.

For this compound, this involves testing its activity against a panel of different receptors, enzymes, and ion channels to identify its primary target(s) and any potential off-target effects. For example, its interaction with transient receptor potential (TRP) channels, such as TRPV1, is an area of investigation. By comparing its activity at the target of interest with its activity at other related and unrelated targets, a selectivity profile can be established. This information is crucial for interpreting the compound's biological effects and for predicting its potential actions in more complex systems.

In Vivo Preclinical Models Non Human

Selection of Appropriate Animal Models for Specific Biological Endpoints

The rational selection of animal models is a cornerstone of preclinical research, enabling the investigation of a compound's potential therapeutic effects in a biologically relevant context. For a compound like N-(4-Hydroxyphenyl)nonan-1-amide, which possesses structural motifs found in anti-inflammatory and analgesic compounds, several established animal models would be appropriate to explore its biological endpoints.

For instance, to evaluate potential anti-inflammatory properties , murine models of acute inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation, are commonly employed. Models of chronic inflammation, like collagen-induced arthritis in mice or rats, would be suitable for investigating effects on autoimmune conditions.

To assess analgesic activity , rodent models of nociceptive pain (e.g., hot plate test, tail-flick test), inflammatory pain (e.g., formalin test), and neuropathic pain (e.g., chronic constriction injury of the sciatic nerve) are standard.

For studying effects on oxidative stress , models involving the administration of pro-oxidant agents like carbon tetrachloride (CCl4) to induce liver injury or the use of transgenic models with genetic predispositions to oxidative damage would be relevant.

However, a thorough search of scientific databases indicates that no studies have been published to date that describe the use of this compound in any of these or other specific non-human disease models.

Pharmacokinetic and Pharmacodynamic Characterization in Non-Human Species

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development as a potential therapeutic agent. These pharmacokinetic studies are typically conducted in rodent species such as mice and rats, and may be expanded to larger animals like dogs or non-human primates.

Absorption and Distribution Studies

Investigations into the absorption of this compound would involve administering the compound through various routes (e.g., oral, intravenous, intraperitoneal) and subsequently measuring its concentration in blood plasma over time. This would determine its bioavailability and rate of absorption.

Distribution studies would map the extent to which the compound and its potential metabolites penetrate different tissues and organs. This is often achieved through techniques like whole-body autoradiography with a radiolabeled version of the compound or by direct tissue sampling and analysis using methods such as liquid chromatography-mass spectrometry (LC-MS).

Currently, there is no publicly available data on the absorption and distribution characteristics of this compound in any animal model.

Excretion Pathways

To understand how this compound is eliminated from the body, excretion studies would be necessary. This involves collecting and analyzing urine and feces from test animals over a period of time after administration of the compound to identify the primary routes of excretion and to quantify the amount of the parent compound and its metabolites that are eliminated.

No studies detailing the excretion pathways of this compound in non-human species have been found in the available scientific literature.

Evaluation of Biological Activity in Non-Human Disease Models

The ultimate goal of preclinical in vivo studies is to demonstrate a compound's biological activity in a model that mimics a human disease state. Based on its chemical structure, this compound could theoretically possess anti-inflammatory or analgesic properties.

For example, in a murine model of inflammation, researchers would typically induce an inflammatory response and then administer the test compound. Key endpoints for evaluation would include the reduction in swelling, the infiltration of immune cells into the inflamed tissue, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., prostaglandins (B1171923), nitric oxide).

Despite the existence of well-established protocols for such investigations, there are no published research findings that demonstrate the biological activity of this compound in any non-human disease model.

Future Research Directions and Perspectives

Exploration of Novel Biological Activities and Therapeutic Applications

The structural backbone of N-(4-Hydroxyphenyl)nonan-1-amide, featuring a hydroxyphenyl group linked to a fatty acid amide chain, is a well-known pharmacophore. This structure is common in capsaicinoids, which are recognized for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. nih.gov While the analgesic properties of such compounds are well-documented, future research should venture into a broader spectrum of biological activities.

Recent studies on synthetic capsaicin (B1668287) analogs have revealed a wide range of pharmacological effects beyond pain relief. These include anti-inflammatory, antioxidant, neuroprotective, anti-obesity, and even anticancer properties. nih.govbohrium.comrsc.org Researchers have demonstrated that modifying the structural regions of these analogs can lead to a diverse array of effects, such as anti-diabetic, anti-malarial, and anti-epileptic activities. nih.govresearchgate.net Therefore, a primary future direction for this compound is the systematic screening for similar activities. Investigations into its potential to combat neurodegenerative diseases, protect against oxidative stress-induced cell damage, or modulate metabolic pathways could unveil new therapeutic uses. rsc.orgnih.gov Given that research on TRPV1 is increasingly focused on its role in cancer and neurodegenerative diseases, exploring the effects of this compound in these areas is a logical and promising step. nih.gov

Development of Targeted Delivery Systems for Enhanced Efficacy

A significant hurdle for compounds like this compound, which are often lipid-soluble, is achieving optimal bioavailability and minimizing off-target effects. Future research must focus on creating advanced drug delivery systems to overcome these challenges. The extensive work on capsaicin delivery provides a clear roadmap. nih.gov

Novel delivery strategies that have shown promise for capsaicin and could be adapted for this compound include:

Lipid-Based Carriers : Systems like liposomes, ethosomes, and solid-lipid nanoparticles can encapsulate the compound, improving its solubility, stability, and ability to penetrate biological membranes. annexpublishers.coresearchgate.net Ethosomes, in particular, are soft, malleable vesicles known for enhanced skin penetration compared to conventional liposomes. annexpublishers.co

Polymeric Nanoparticles : Biodegradable polymers can be used to create nanoparticles that provide controlled and sustained release. researchgate.net For instance, chitosan (B1678972) nanoparticles have been shown to be a potential carrier for the controlled release of capsaicin in the gastrointestinal tract and circulatory system. researchgate.net

Microemulsions and Films : These formulations can improve the transdermal delivery of lipophilic compounds, offering an alternative to oral administration and potentially reducing systemic side effects. nih.gov

The development of such systems would not only enhance the therapeutic efficacy of this compound but also improve patient tolerance by localizing its action and preventing widespread, undesirable activation of receptors like TRPV1. nih.govannexpublishers.co

Table 1: Potential Delivery Systems for this compound

| Delivery System | Composition | Potential Advantages |

| Ethosomes | Phospholipids, ethanol, water | Enhanced skin penetration, improved therapeutic effect with reduced side effects. annexpublishers.co |

| Liposomes | Phospholipid bilayers | Increased bioavailability, protection of the encapsulated compound. researchgate.net |

| Chitosan Nanoparticles | Chitosan (a natural polymer) | Controlled and sustained release, biodegradable, suitable for oral delivery. researchgate.net |

| Microemulsions | Oil, water, surfactant, co-surfactant | High drug loading capacity, improved transdermal delivery. nih.gov |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanism Elucidation

To fully understand the biological impact of this compound, future research should move beyond single-target interactions and embrace a systems-level approach. The integration of multi-omics data—including genomics, proteomics, and metabolomics—offers a powerful strategy to build a comprehensive picture of the compound's mechanism of action.

By applying these technologies, researchers can:

Identify Novel Targets : Proteomics can reveal the full spectrum of proteins that bind to or are modulated by the compound, potentially identifying targets beyond TRPV1.

Elucidate Signaling Pathways : By observing changes in protein and metabolite levels after treatment, the specific cellular signaling pathways affected by the compound can be mapped out. nih.gov

Understand Metabolic Effects : Metabolomics can detail how the compound alters cellular metabolism, providing insights into its effects on energy use, lipid profiles, and other systemic processes.

Predict Toxicity and Efficacy : Integrating MSI with histology can provide crucial information for understanding the role of drug metabolism in potential toxicity, for example, by revealing how the drug's distribution relates to biochemical changes in tissues. nih.gov